Spiro[2.3]hexane-5-carbonitrile
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Overview
Description
Spiro[2.3]hexane-5-carbonitrile is a chemical compound with the molecular formula C₇H₉N and a molecular weight of 107.16 g/mol . It is characterized by a spirocyclic structure, where a six-membered ring is fused to a three-membered ring at a single carbon atom. This unique structure imparts distinct chemical properties and reactivity to the compound.
Scientific Research Applications
Spiro[2.3]hexane-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Safety and Hazards
The safety information available indicates that Spiro[2.3]hexane-5-carbonitrile is a dangerous compound. It has hazard statements H227, H301, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and not eating, drinking, or smoking when using this product .
Mechanism of Action
Mode of Action
Spiro[2.3]hexane-5-carbonitrile undergoes prototropic isomerization . This process involves the rearrangement of hydrogen atoms within the molecule. Specifically, epoxy derivatives of 3-methylenecyclobutane-1-carbonitrile and methyl 3-methylenecyclobutane-1-carboxylate undergo isomerization into the corresponding 3-hydroxymethylbicyclobutane-1-carboxylic acid derivatives on treatment with lithium diisopropylamide in aprotic medium .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2.3]hexane-5-carbonitrile can be achieved through various methods. One common approach involves the isomerization of epoxy derivatives of methylenecyclobutane-1-carbonitrile . This process typically involves the use of lithium diisopropylamide in an aprotic medium, leading to the formation of the desired spirocyclic compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up can be applied. This includes optimizing reaction conditions, using appropriate catalysts, and ensuring efficient purification processes to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Spiro[2.3]hexane-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Primary amines.
Substitution: Substituted nitriles with various functional groups.
Comparison with Similar Compounds
Similar Compounds
- Spiro[2.3]hexane-5-carboxylate
- Spiro[2.3]hexane-5-methanol
Uniqueness
Spiro[2.3]hexane-5-carbonitrile is unique due to its nitrile functional group, which imparts distinct reactivity compared to other spirocyclic compounds.
Properties
IUPAC Name |
spiro[2.3]hexane-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c8-5-6-3-7(4-6)1-2-7/h6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEHCHMDJFQQAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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